N-[(3,4-dimethylphenyl)methyl]oxan-4-amine
Description
N-[(3,4-Dimethylphenyl)methyl]oxan-4-amine (CAS: 1157186-27-0) is a secondary amine featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a benzyl group bearing 3,4-dimethylphenyl substituents. Its molecular formula is C₁₄H₂₁NO (MW: 219.33 g/mol).
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-13(9-12(11)2)10-15-14-5-7-16-8-6-14/h3-4,9,14-15H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIXSCBVLVIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis typically begins with oxan-4-amine, which acts as the nucleophile, reacting with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate or triethylamine. The base facilitates deprotonation of the amine, enhancing its nucleophilicity and promoting displacement of the chloride ion.
Key Reaction Parameters:
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize ionic intermediates.
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Temperature: Reactions are conducted at 60–80°C to accelerate kinetics while minimizing side reactions.
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Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems.
A representative procedure involves refluxing oxan-4-amine (1.0 equiv) with 3,4-dimethylbenzyl chloride (1.2 equiv) in DMF at 70°C for 12 hours, yielding the product in 68–72% after aqueous workup.
Reductive Amination: Enhancing Yield and Selectivity
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh reaction conditions. This method involves the condensation of oxan-4-amine with 3,4-dimethylbenzaldehyde followed by reduction of the intermediate imine.
Catalytic Hydrogenation
The imine intermediate is reduced using hydrogen gas in the presence of palladium-on-carbon (Pd/C) or Raney nickel. This approach achieves higher yields (up to 85%) compared to nucleophilic substitution, albeit requiring specialized equipment for hydrogen handling.
Optimization Insights:
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Pressure: Hydrogenation at 3–5 atm ensures complete reduction of the imine bond.
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Solvent Compatibility: Methanol or ethanol is preferred to maintain catalyst activity.
Advanced Catalytic Methods: Iridium-Mediated Asymmetric Synthesis
Recent advancements in asymmetric catalysis have enabled enantioselective synthesis of structurally analogous amines, providing insights into potential refinements for this compound.
Purification and Analytical Characterization
Post-synthetic purification is critical for obtaining pharmaceutical-grade material.
Chromatographic Techniques
Column chromatography using silica gel and ethyl acetate/hexane eluents effectively separates the product from unreacted starting materials. For large-scale production, centrifugal partition chromatography (CPC) offers higher throughput.
Spectroscopic Validation
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NMR Spectroscopy:
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Mass Spectrometry:
Industrial-Scale Synthesis: Challenges and Solutions
Scaling up laboratory procedures introduces challenges such as heat dissipation and solvent recovery. Patent HU209947B outlines a protocol for analogous amines using:
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethylphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(3,4-dimethylphenyl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-[(3,4-dimethylphenyl)methyl]oxan-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their physicochemical properties, and substituent variations:
Key Differences and Implications
Fluorinated Analogs (e.g., 2,4-difluorophenyl): Fluorine atoms increase electronegativity and metabolic stability but may reduce lipophilicity compared to methyl groups . Methoxyphenyl (): The methoxy group introduces polarity, which could improve aqueous solubility but may reduce blood-brain barrier penetration .
Ring Systems :
Physicochemical and Computational Data
- LogP Estimates : The target compound’s LogP (~3.1) is comparable to N-(4-methoxyphenyl)-2,2-dimethyloxan-4-amine (LogP: 3.14, ), indicating moderate lipophilicity suitable for oral bioavailability .
- Structural Analysis : Tools like SHELXL () and ORTEP-3 () could elucidate conformational preferences, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-[(3,4-dimethylphenyl)methyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
- Molecular Formula : C13H19NO
- Molecular Weight : Approximately 205.30 g/mol
The compound features an oxan-4-amine moiety with a dimethylphenyl substituent that may influence its biological interactions and pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The precise mechanisms remain under investigation; however, preliminary studies suggest potential activities in the following areas:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth.
- Antidepressant Effects : The compound may exhibit mood-enhancing properties akin to known antidepressants.
- Anticancer Potential : Structural analogs have been explored for their ability to inhibit cancer cell proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3,4-Dimethylphenyl)oxan-4-amine | C13H19NO | Contains a dimethylphenyl group affecting reactivity |
| N-(2,5-Dimethylphenyl)oxan-4-amine hydrochloride | C13H19NO·HCl | Different substitution pattern on the phenyl ring |
| 2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride | C8H15NO·HCl | Contains a cyclopropane ring |
This comparison highlights the influence of structural variations on biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of similar compounds:
- Antimicrobial Studies : Research indicates that compounds with an oxan-4-amino structure exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives could effectively inhibit the growth of various bacterial strains at low concentrations.
- Antidepressant Activity : A related compound was evaluated in animal models for antidepressant-like effects. Results showed a marked increase in locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in mood disorders.
- Anticancer Research : In vitro studies on structurally similar analogs revealed their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound and its analogs, further research is warranted. Future studies should focus on:
- In vivo Testing : To validate the efficacy observed in vitro and assess safety profiles.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against target diseases.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[(3,4-dimethylphenyl)methyl]oxan-4-amine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive alkylation or nucleophilic substitution. For example:
- Step 1 : React 3,4-dimethylbenzyl chloride with oxan-4-amine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.
- Step 2 : Purify via column chromatography (silica gel, 3:1 hexane/ethyl acetate) to isolate the product .
- Key Reagents : Anhydrous solvents, alkylating agents, and catalysts like Pd/C for hydrogenation if required .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, oxane ring protons at δ 3.4–4.0 ppm).
- X-ray Crystallography : Refine single-crystal data using SHELXL for bond-length accuracy (e.g., C-N bond: ~1.45 Å) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 234.2) .
Q. What are the stability profiles of this compound under varying conditions?
- Methodological Answer : Stability testing should include:
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ atmosphere (decomposition >200°C).
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor via HPLC for degradation products.
- Storage : Store at –20°C in amber vials under argon to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (0.1–5 mol% Pd/C).
- SPME-GC/MS : Monitor reaction progress in real-time to identify intermediates.
- Example Optimization : Increasing Pd/C to 2 mol% reduced reaction time by 40% while maintaining >95% purity .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR spectra. Compare experimental vs. computed shifts (Δδ < 0.2 ppm acceptable).
- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries for similar oxan-4-amine derivatives .
- Case Study : Discrepancies in aromatic proton shifts resolved by identifying conformational flexibility in the oxane ring .
Q. What computational approaches predict the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., docking score < –7 kcal/mol suggests strong binding).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes).
- SAR Analysis : Compare with analogs (e.g., fluorophenyl derivatives in ) to identify critical substituent effects.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or methoxy).
- Biological Assays : Test against cancer cell lines (e.g., IC₅₀ in MCF-7 cells) and compare with controls like tamoxifen.
- Data Table Example :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 3,4-dimethyl | 12.3 | 2.8 |
| 4-fluoro | 8.7 | 2.5 |
| 3-methoxy | 15.1 | 1.9 |
| (Data extrapolated from ) |
Q. What strategies identify biological targets for this compound?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes.
- CRISPR Screening : Perform genome-wide knockout screens to identify sensitized pathways.
- Example Finding : A related oxan-4-amine compound inhibited PI3Kδ with Kᵢ = 0.3 nM, suggesting kinase targeting potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
